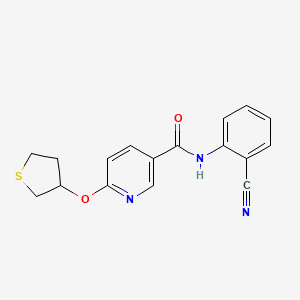
N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as Sunitinib, is a small molecule inhibitor that has been used in cancer treatment. This drug has shown promising results in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. The purpose of
Wissenschaftliche Forschungsanwendungen
Cellular Energy Metabolism and Cytoprotection
Nicotinamide participates in the cellular energy metabolism that directly impacts physiology, influencing oxidative stress and modulating pathways tied to cellular survival and death. In conditions involving immune system dysfunction, diabetes, and aging-related diseases, nicotinamide serves as a cytoprotectant by blocking cellular inflammatory activation and apoptotic processes. This indicates a potential for N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide to influence similar pathways due to its structural relation to nicotinamide (Maiese et al., 2009).
Fluorescent Analogs and Biochemical Research
The development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD), such as nicotinamide 1,N(6)-ethenoadenine dinucleotide, illustrates the compound's utility in biochemical and physiological research. These analogs aid in studying cellular processes, including enzymatic reactions and metabolic pathways. This suggests that derivatives of nicotinamide, including N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, could be useful in creating novel probes for biochemical research (Barrio et al., 1972).
Role in NAD Biosynthesis and Disease Modulation
Nicotinamide phosphoribosyltransferase (NAMPT) is crucial in converting nicotinamide to nicotinamide adenine dinucleotide, an essential molecule in cellular metabolism. NAMPT's role in regulating nicotinamide adenine dinucleotide–consuming enzymes underscores the importance of nicotinamide in therapeutic interventions for diseases involving NAD metabolism (Tolstikov et al., 2014). This points to potential research applications of N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide in studying NAD biosynthesis and its implications in disease.
Dermatological Applications
Nicotinamide has been explored for various dermatological applications, including cancer prophylaxis and the treatment of skin disorders. Its role in enhancing DNA repair and modulating immune responses in skin cells suggests potential dermatological research applications for related compounds (Forbat et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-9-12-3-1-2-4-15(12)20-17(21)13-5-6-16(19-10-13)22-14-7-8-23-11-14/h1-6,10,14H,7-8,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOKRPZTVBAQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2598383.png)
![Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate](/img/structure/B2598386.png)
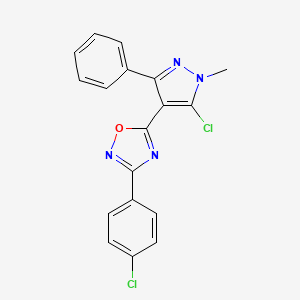
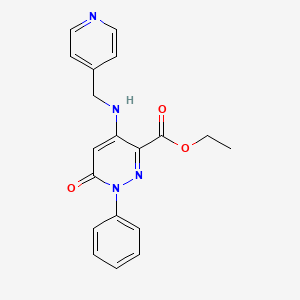

![N-(4-butylphenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2598391.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)
![methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2598394.png)

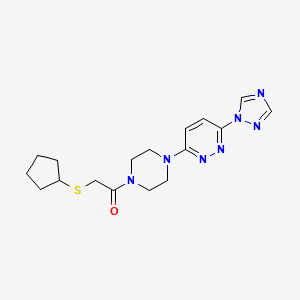
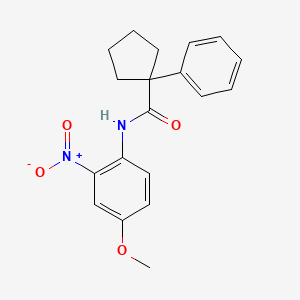

![1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B2598403.png)